4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1175274-93-7
VCID: VC11474605
InChI: InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2
SMILES: C1COCCC1N2C=C(C=N2)I
Molecular Formula: C8H11IN2O
Molecular Weight: 278.1

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

CAS No.: 1175274-93-7

Cat. No.: VC11474605

Molecular Formula: C8H11IN2O

Molecular Weight: 278.1

Purity: 95

* For research use only. Not for human or veterinary use.

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole - 1175274-93-7

Specification

CAS No. 1175274-93-7
Molecular Formula C8H11IN2O
Molecular Weight 278.1
IUPAC Name 4-iodo-1-(oxan-4-yl)pyrazole
Standard InChI InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2
SMILES C1COCCC1N2C=C(C=N2)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with iodine at the 4-position and a tetrahydropyran ring at the 1-position. The tetrahydropyran group introduces stereochemical complexity, as the oxygen atom in the six-membered ring influences electronic distribution and hydrogen-bonding potential. The iodine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₈H₁₁IN₂O
Molecular Weight278.09 g/mol
SMILES NotationC1COCCC1n1cc(cn1)I
Topological Polar Surface Area29.1 Ų
Calculated LogP (iLOGP)1.62

The iodine atom’s van der Waals radius (1.98 Å) creates steric hindrance, which can be leveraged to modulate binding affinity in receptor-ligand interactions .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this specific compound is scarce, analogs such as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS: 1342268-71-6) provide insights. The tetrahydropyran ring typically shows resonances at δ 3.5–4.0 ppm (protons adjacent to oxygen) in ¹H NMR, while the pyrazole protons resonate between δ 7.5–8.5 ppm. The iodine atom’s presence would downfield-shift the adjacent pyrazole carbon in ¹³C NMR due to its inductive effect.

Synthesis and Reaction Pathways

Key Reaction Mechanisms

The iodine atom facilitates electrophilic aromatic substitution (EAS) and metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups, enabling diversification.

  • Ulmann Coupling: Copper-mediated coupling with amines or alcohols forms C–N or C–O bonds .

Reaction yields depend on solvent polarity and catalyst loading. For instance, using Pd(PPh₃)₄ in THF at 60°C achieves ~70% conversion in Suzuki reactions .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (~1.27 mg/mL in water) , necessitating formulation with co-solvents (e.g., DMSO) for biological assays. Stability studies indicate decomposition above 150°C, with the iodine-pyrazole bond being susceptible to photolytic cleavage .

Lipophilicity and Drug-Likeness

With a calculated cLogP of 1.62 , the compound falls within the optimal range for blood-brain barrier penetration (0.5–3.0), suggesting potential CNS applications . Its topological polar surface area (29.1 Ų) aligns with guidelines for oral bioavailability .

Applications in Medicinal Chemistry

CB1 and TSPO Receptor Targeting

Structural analogs of 4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibit affinity for CB1 receptors (K<sub>i</sub> = 15–62 nM) and TSPO (K<sub>i</sub> = 29–880 nM) . The iodine atom’s electronegativity enhances hydrogen bonding with receptor residues, while the tetrahydropyran group modulates lipophilicity. For example, replacing the tetrahydropyran oxygen with a methylene group (as in cyclohexyl analogs) increases CB1 affinity 4-fold .

Radiopharmaceutical Development

The iodine-125 isotopologue is a candidate for single-photon emission computed tomography (SPECT) imaging. Its moderate molecular weight (278 g/mol) and halogen substituent allow radiolabeling without significantly altering pharmacokinetics .

Industrial and Research Applications

Building Block in Organic Synthesis

The compound serves as a precursor for synthesizing trifluoromethyl-, cyano-, and aryl-substituted pyrazoles. For example, Suzuki coupling with 4-cyanophenylboronic acid yields derivatives with enhanced TSPO affinity .

Comparison with Halogenated Analogs

CompoundHalogenCB1 K<sub>i</sub> (nM)TSPO K<sub>i</sub> (nM)
4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoleI6229
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoleBr75880
1-(1-Cyanocyclohexyl)-4-iodo-1H-pyrazoleI15.7>1000

Bromine substitution reduces TSPO affinity but retains CB1 activity, whereas cyclohexyl groups enhance CB1 selectivity .

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